molecular formula C12H12N2O3 B2862020 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439902-33-6

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

Cat. No. B2862020
CAS RN: 1439902-33-6
M. Wt: 232.239
InChI Key: QEQWDHZSGCUFBY-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” is a complex organic compound. It contains a methoxybenzyl group, an imidazole ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, dehydration, and esterification .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a carboxylic acid group (-COOH) and a 4-methoxybenzyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The imidazole ring can participate in various reactions such as electrophilic and nucleophilic substitutions. The carboxylic acid group can undergo reactions such as esterification and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .

Scientific Research Applications

Protective Group in Carboxylic Acid Synthesis

Research has demonstrated the utility of methoxybenzyl derivatives as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a novel protecting group for carboxylic acids, showcasing compatibility with several functional groups vulnerable to reductive debenzylation reactions (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990).

Antimicrobial Applications

Compounds containing the methoxybenzyl group have been explored for their antimicrobial properties. A study on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (S. Patil et al., 2010).

Catalysis and Synthetic Applications

Methoxybenzyl-protected imidazole derivatives have been leveraged in catalysis and synthetic chemistry. For example, cyclometalated Ir(III)-NHC complexes, featuring methoxybenzyl-imidazoline-2-ylidene ligands, have been synthesized for the acceptorless dehydrogenation of alcohols to carboxylic acids, showing excellent catalytic efficiency and recyclability (D. Borah et al., 2020).

Antimycobacterial Activity

Imidazole derivatives, including those with methoxybenzyl substitution, have been designed to mimic the structure of potent antimycobacterial agents. These compounds demonstrated antimycobacterial activity in vitro, suggesting potential for further development as treatments against mycobacterial infections (P. Miranda & L. Gundersen, 2009).

Safety And Hazards

As with any chemical compound, handling “1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” would require appropriate safety measures. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for this compound could involve its use in various fields such as pharmaceuticals, materials science, and organic synthesis. The 4-methoxybenzyl (PMB) ester has been described as an inexpensive “workhorse” protecting group in organic synthesis, suggesting potential utility in the synthesis of complex organic molecules .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQWDHZSGCUFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

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